molecular formula C18H14ClN3O3S B2735683 5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476282-66-3

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2735683
CAS RN: 476282-66-3
M. Wt: 387.84
InChI Key: LGPIIUVIYCCLKP-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

A study explores the synthesis and hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin, focusing on their selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. Such compounds show potential as antitumor agents, indicating that similar compounds might have applications in developing targeted therapies for cancer treatment under hypoxic conditions (Palmer et al., 1996).

Crystal Engineering

Research on molecular tapes mediated via hydrogen bonds and halogen bonds in complexes demonstrates the structural versatility and potential of using such compounds in crystal engineering. This suggests that related compounds could be utilized in designing new crystalline materials with specific properties (Saha et al., 2005).

Reductive Chemistry of Cytotoxins

A study on the reductive chemistry of a novel bioreductive drug illustrates its selective toxicity mechanism for hypoxic cells, offering insights into how similar compounds could be designed to exploit reductive processes for therapeutic purposes, especially in targeting hypoxic tumor cells (Palmer et al., 1995).

Synthesis and Antidiabetic Agents

The synthesis and evaluation of certain nitrobenzamide derivatives as antidiabetic agents highlight the potential of structurally related compounds in the development of new treatments for diabetes. This demonstrates the broader pharmacological applications of such compounds in managing chronic conditions (Thakral et al., 2020).

Organic Magnetic Materials

Investigations into the role of hydrogen bonds in benzimidazole-based organic magnetic materials provide insights into how structural modifications, including chloro and nitro substitutions, can influence magnetic properties. This suggests possible applications in developing new materials for electronics or magnetic applications (Ferrer et al., 2001).

properties

IUPAC Name

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-10-3-4-11(2)13(7-10)15-9-26-18(20-15)21-17(23)14-8-12(19)5-6-16(14)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPIIUVIYCCLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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